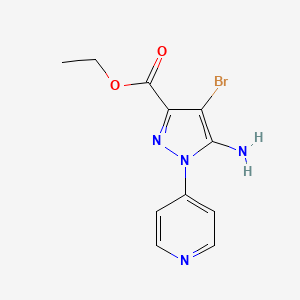
2-Methyl-3-(thiophen-3-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-(thiophen-3-yl)aniline is an organic compound with the molecular formula C11H11NS It consists of a benzene ring substituted with a methyl group and a thiophene ring at the 2 and 3 positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(thiophen-3-yl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylbenzenamine and thiophene-3-carboxaldehyde.
Condensation Reaction: The initial step involves a condensation reaction between 2-methylbenzenamine and thiophene-3-carboxaldehyde in the presence of an acid catalyst to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3-(thiophen-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into different amine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-3-(thiophen-3-yl)aniline has several applications in scientific research:
Organic Electronics: It is used in the development of organic semiconductors and conductive polymers due to its electronic properties.
Pharmaceuticals: The compound serves as an intermediate in the synthesis of various pharmaceutical agents, particularly those with potential anti-inflammatory and anticancer activities.
Materials Science: It is utilized in the creation of advanced materials, including sensors and catalysts, owing to its unique structural and electronic characteristics.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-(thiophen-3-yl)aniline depends on its application:
In Organic Electronics: The compound functions as a charge carrier, facilitating the movement of electrons or holes within a material.
In Pharmaceuticals: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-3-(thiophen-2-yl)aniline: Similar structure but with the thiophene ring attached at the 2-position.
3-Methyl-2-(thiophen-3-yl)aniline: The positions of the methyl and thiophene groups are swapped.
2-Methyl-4-(thiophen-3-yl)aniline: The thiophene ring is attached at the 4-position instead of the 3-position.
Uniqueness
2-Methyl-3-(thiophen-3-yl)aniline is unique due to the specific positioning of the methyl and thiophene groups, which can influence its electronic properties and reactivity. This distinct arrangement makes it particularly valuable in applications requiring precise electronic characteristics and reactivity profiles.
Propiedades
Fórmula molecular |
C11H11NS |
|---|---|
Peso molecular |
189.28 g/mol |
Nombre IUPAC |
2-methyl-3-thiophen-3-ylaniline |
InChI |
InChI=1S/C11H11NS/c1-8-10(3-2-4-11(8)12)9-5-6-13-7-9/h2-7H,12H2,1H3 |
Clave InChI |
JDAIJQNJCAQWHV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1N)C2=CSC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Fluoro-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-methylsulfanylpyrimidin-2-one](/img/structure/B12071933.png)












